
16-Dehydropregnenolone acetate
Descripción general
Descripción
16-Dehydropregnenolone acetate is a chemical compound that serves as a crucial intermediate in the synthesis of various steroid hormones-based drugs. It is synthesized from steroidal sapogenins such as diosgenin and solasodine. This compound is known for its role as an antagonist for the farnesoid X receptor and its ability to modulate cholesterol metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 16-Dehydropregnenolone acetate can be synthesized through a one-pot eco-friendly and efficient transformation of steroidal sapogenins like diosgenin and solasodine. The process involves acetolysis of diosgenin with acetic anhydride by autoclaving, followed by oxidation and acid hydrolysis of the oxidized product . Another method involves a three-step synthesis from diosgenin, which includes generation of acetylonium ion from acetic anhydride in a pressure reactor, followed by an ultrasound-irradiated oxidation reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of diosgenin extracted from naturally occurring sources such as Dioscorea floribunda or Solanum khasianum tuber berries. The process can be scaled up for commercial production with an overall yield of 75% .
Análisis De Reacciones Químicas
Bioconversion to 4-Androstene-3,17-dione (AD)
16-DPA serves as a substrate for microbial conversion to AD, a precursor for androgens and estrogens. Delftia acidovorans MTCC 3363 efficiently performs this transformation under optimized conditions :
Reactions with Heterocyclic Amines
16-DPA reacts with 2-aminobenzimidazole to form polycyclic aromatic derivatives via a cascade mechanism :
-
Addition : Formation of α-ketol intermediate.
-
Cyclization : Intramolecular ring closure.
-
Autoxidation : Generation of conjugated dienone.
-
Aromatization : Final product stabilized as a single regioisomer.
Key Features :
-
DFT calculations confirm a [2 + 2] cycloaddition pathway involving Mn-mediated oxo-bond insertion .
-
Steric hindrance preserves the 5,6-double bond in the steroid nucleus during oxidation .
Comparative Analysis of Synthetic Routes
Method | Yield | Steps | Catalyst/Toxicity | Industrial Viability |
---|---|---|---|---|
Diosgenin (CrO₃) | 55–60% | 3 | High toxicity (CrO₃) | Moderate |
Diosgenin (KMnO₄) | 75% | 1 | Low toxicity (KMnO₄) | High |
Solanidine | 30% | 9 | Hazardous reagents (BrCN, Hg(OAc)₂) | Low |
Aplicaciones Científicas De Investigación
16-Dehydropregnenolone acetate has a wide range of scientific research applications:
Mecanismo De Acción
16-Dehydropregnenolone acetate exerts its effects by acting as an antagonist for the farnesoid X receptor. This interaction modulates cholesterol metabolism by up-regulating CYP7A1, which in turn lowers serum cholesterol levels . The compound’s mechanism of action involves binding to the farnesoid X receptor and inhibiting its activity, leading to changes in gene expression related to cholesterol metabolism .
Comparación Con Compuestos Similares
16-Dehydropregnenolone: An efficient inhibitor of 17α-hydroxylase and 15α-reductase.
Dexamethasone: A corticosteroid used to treat inflammation.
Betamethasone: Another corticosteroid with similar applications to dexamethasone.
Progesterone: A progestogen used in hormone therapy.
Uniqueness: 16-Dehydropregnenolone acetate is unique due to its role as a versatile intermediate in the synthesis of various steroidal drugs. Its ability to modulate cholesterol metabolism and act as an antagonist for the farnesoid X receptor sets it apart from other similar compounds .
Actividad Biológica
Introduction
16-Dehydropregnenolone acetate (16-DPA) is a steroid compound that serves as an intermediate in the synthesis of various semisynthetic steroids. Its biological activities have garnered interest in pharmacology, particularly regarding its potential therapeutic applications and mechanisms of action. This article reviews the biological activity, pharmacokinetics, and potential clinical implications of 16-DPA, supported by relevant data tables and research findings.
Pharmacokinetics
The pharmacokinetic profile of 16-DPA has been studied primarily in animal models. A significant study involved administering 40 mg/kg of 16-DPA intramuscularly to rats, revealing rapid absorption and elimination characteristics:
Pharmacokinetic Parameters | Mean ± SD |
---|---|
C max (ng/mL) | 289 ± 25 |
t max (h) | 0.38 ± 0.14 |
t 1/2 (h) | 2.5 ± 1.1 |
AUC (0-t) (ng·h/mL) | 544 ± 73 |
AUC (0-∞) (ng·h/mL) | 621 ± 116 |
MRT (0-t) (h) | 2.2 ± 0.4 |
MRT (0-∞) (h) | 3.4 ± 1.2 |
CLz/F (L/(h·kg)) | 67 ± 13 |
Vz/F (L/kg) | 229 ± 69 |
These results indicate that after intramuscular administration, 16-DPA reaches peak plasma concentrations quickly and has a relatively short half-life, suggesting efficient metabolism and clearance from the body .
Antitumor Properties
Recent studies have highlighted the potential antitumor activity of 16-DPA. In vitro experiments demonstrated that derivatives of 16-DPA exhibit cytotoxic effects on various cancer cell lines, including SK-LU-1, PC-3, and MCF7. Notably, certain derivatives showed up to 80% cytotoxicity against the SK-LU-1 lung cancer cell line, indicating promising anticancer properties .
Inhibition of 5α-Reductase
Another significant biological activity of 16-DPA is its role as an inhibitor of the 5α-reductase enzyme , which is crucial in the conversion of testosterone to dihydrotestosterone (DHT). This conversion is implicated in androgen-dependent conditions such as prostate cancer. Derivatives synthesized from 16-DPA have been investigated for their inhibitory effects on both type I and type II isoenzymes of this enzyme, with varying degrees of efficacy compared to established inhibitors like finasteride .
The mechanisms underlying the biological activities of 16-DPA include:
- Antagonism of Farnesoid X Receptor (FXR) : Related compounds have been shown to act as antagonists to FXR, leading to upregulation of CYP7A1 and subsequent reductions in serum cholesterol levels .
- Cytotoxicity Induction : Some derivatives induce apoptosis in cancer cells through mechanisms that may involve alterations in steroid receptor signaling pathways .
Case Studies and Research Findings
Several case studies have further elucidated the biological effects of 16-DPA:
- Anticancer Activity : In a controlled study involving various cancer cell lines, derivatives based on the structure of 16-DPA were synthesized and tested for their antiproliferative effects. The results indicated that specific modifications at the C-3 position significantly enhanced cytotoxicity against certain cancer types .
- Pharmacological Safety : Chronic toxicity studies on animal models have indicated that 16-DPA exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
- Potential for Lipid-Lowering Effects : The FXR antagonistic properties suggest a potential application for managing dyslipidemia, although further clinical trials are necessary to establish efficacy in humans .
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-RFOVXIPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057857 | |
Record name | Dehydropregnenolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
979-02-2 | |
Record name | Dehydropregnenolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydropregnenolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Dehydropregnenolone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydropregnenolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNADIENOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.